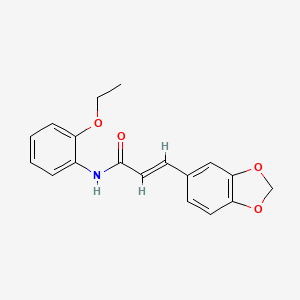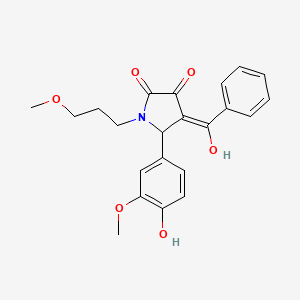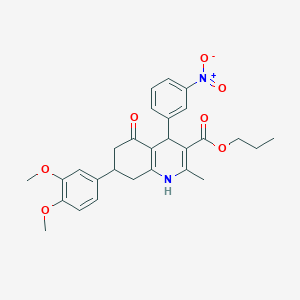![molecular formula C27H26N2O3 B11636033 Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(ベンジルオキシ)フェニル]アミノ}-6,8-ジメチルキノリン-3-カルボン酸エチルは、キノリン系に属する有機化合物です。この化合物は、ベンジルオキシ基とフェニルアミノ基で置換されたキノリンコアを含む複雑な構造が特徴です。
合成方法
合成経路と反応条件
4-{[4-(ベンジルオキシ)フェニル]アミノ}-6,8-ジメチルキノリン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を含みます。一般的な合成経路には、以下の手順が含まれます。
キノリンコアの形成: キノリンコアは、ニトロベンゼンなどの酸化剤の存在下で、アニリンとグリセロールを硫酸中で縮合させるスクラウプ合成によって合成できます。
置換基の導入: ベンジルオキシ基とフェニルアミノ基は、求核置換反応によって導入されます。たとえば、ベンジルオキシ基は、ウィリアムソンエーテル合成によって、フェノールをベンジルブロミドと塩基の存在下で反応させることで添加できます。
エステル化: カルボン酸エステル基は、エステル化反応によって導入され、カルボン酸をエタノールと酸触媒の存在下で反応させます。
工業的生産方法
この化合物の工業的生産は、大規模生産用に最適化された同様の合成経路を含みます。これには、連続フロー反応器、自動合成装置、および高純度と収率を確保するための厳格な品質管理対策の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The benzyloxy and phenylamino groups are introduced through nucleophilic substitution reactions. For example, the benzyloxy group can be added via a Williamson ether synthesis, where a phenol reacts with benzyl bromide in the presence of a base.
Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
反応の種類
4-{[4-(ベンジルオキシ)フェニル]アミノ}-6,8-ジメチルキノリン-3-カルボン酸エチルは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化し、キノリンN-オキシド誘導体を形成することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、キノリン環の還元をもたらします。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 水素ガス (H₂)、パラジウム炭素 (Pd/C)
置換: ベンジルブロミド (C₆H₅CH₂Br)、フェノール (C₆H₅OH)、塩基 (例: 水酸化ナトリウム、NaOH)
主な生成物
酸化: キノリンN-オキシド誘導体
還元: 還元されたキノリン誘導体
置換: さまざまな置換されたキノリン誘導体
科学研究への応用
4-{[4-(ベンジルオキシ)フェニル]アミノ}-6,8-ジメチルキノリン-3-カルボン酸エチルは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌性や抗がん性など、その潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療剤としての可能性を探る研究が進行中です。
産業: 新しい材料の開発や、染料や顔料の合成における中間体として使用されています。
科学的研究の応用
Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
4-{[4-(ベンジルオキシ)フェニル]アミノ}-6,8-ジメチルキノリン-3-カルボン酸エチルの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん効果をもたらす可能性があります。
類似化合物との比較
4-{[4-(ベンジルオキシ)フェニル]アミノ}-6,8-ジメチルキノリン-3-カルボン酸エチルは、以下のような他の類似化合物と比較できます。
4-{[4-(メトキシ)フェニル]アミノ}-6,8-ジメチルキノリン-3-カルボン酸エチル: この化合物は、ベンジルオキシ基の代わりにメトキシ基を持っており、化学的および生物学的特性が異なる可能性があります。
4-{[4-(ヒドロキシ)フェニル]アミノ}-6,8-ジメチルキノリン-3-カルボン酸エチル:
4-{[4-(クロロ)フェニル]アミノ}-6,8-ジメチルキノリン-3-カルボン酸エチル: クロロ基は、化合物の化学的挙動と生物活性を大幅に変える可能性があります。
特性
分子式 |
C27H26N2O3 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
ethyl 6,8-dimethyl-4-(4-phenylmethoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C27H26N2O3/c1-4-31-27(30)24-16-28-25-19(3)14-18(2)15-23(25)26(24)29-21-10-12-22(13-11-21)32-17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,29) |
InChIキー |
SSVOUGHLAICJSM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11635969.png)
![Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11635973.png)
![2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione](/img/structure/B11635977.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635984.png)
![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)

![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)

![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
